molecular formula C₁₅H₈D₁₄O₂ B1162101 Climacostol-d14

Climacostol-d14

Cat. No.: B1162101
M. Wt: 248.42
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Climacostol-d14 is a deuterium-labeled stable isotope of the natural resorcinolic lipid, climacostol. This compound is designed for use as an internal standard in quantitative mass spectrometry-based assays, enabling precise measurement of climacostol levels in complex biological matrices during pharmacokinetic and metabolic studies. The parent molecule, climacostol, is a bioactive secondary metabolite from the ciliate Climacostomum virens with significant research value due to its potent biological activities. It exerts pronounced antimicrobial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and the fungus Candida albicans . In oncology research, climacostol demonstrates compelling anti-tumor properties by inhibiting cancer cell growth and inducing programmed cell death via a p53-dependent apoptotic pathway . Its mechanism of action involves binding to DNA and generating reactive oxygen species in the presence of Cu(II), leading to DNA damage . Furthermore, research indicates it triggers mitochondrion-dependent apoptosis, characterized by membrane potential dissipation and caspase-3 activation . The structural features of climacostol, specifically its di-hydroxy-phenyl ring and alkenyl chain, are crucial for its bioactivity, and synthetic analogues have been developed to probe structure-activity relationships and develop prodrug strategies, such as pH-activated forms for targeted cytotoxicity .

Properties

Molecular Formula

C₁₅H₈D₁₄O₂

Molecular Weight

248.42

Synonyms

5-(2Z)-2-Nonen-1-yl-1,3-benzenediol-d14;  5-(2Z)-2-Nonenyl-1,3-benzenediol-d14; 

Origin of Product

United States

Comparison with Similar Compounds

Climacostol (Non-Deuterated)

The primary structural difference lies in the isotopic substitution of hydrogen with deuterium. C13D9ClO for Climacostol-d14) but significantly impacts physical and analytical properties:

Property Climacostol Climacostol-d14
Molecular Weight 216.66 g/mol 230.74 g/mol
Key Functional Groups Resorcinol core, Cl Resorcinol core, Cl
Solubility (Water) Low Slightly lower
NMR Chemical Shifts H signals at 6–7 ppm D signals suppressed
MS Fragmentation [M+H]+ at m/z 217 [M+D]+ at m/z 231

Deuterium substitution reduces vibrational energy, leading to a marginally lower solubility in polar solvents. In mass spectrometry, the +14 Da shift in molecular ion peaks distinguishes Climacostol-d14 from its non-deuterated counterpart, enabling precise quantification in co-eluting samples .

Resorcinol Derivatives (e.g., Olivetol)

Olivetol (5-pentylresorcinol) shares a resorcinol core with Climacostol but lacks chlorine substitution and deuterium labeling:

Property Olivetol Climacostol-d14
Molecular Formula C11H16O2 C13D9ClO
Bioactivity Antimicrobial Antimicrobial, cytotoxic
Analytical Use Limited to UV/VIS NMR/MS tracer

Climacostol-d14’s chlorine group enhances electrophilicity, increasing reactivity toward nucleophilic targets in biological systems. Its deuterated structure also allows for tracking in metabolic pathways, a feature absent in olivetol .

Deuterated Polyketides (e.g., Deuterated Aflatoxin B1-d3)

Deuterated polyketides like aflatoxin B1-d3 are functionally analogous to Climacostol-d14 in their use as isotopic tracers:

Property Aflatoxin B1-d3 Climacostol-d14
Molecular Weight 315.3 g/mol 230.74 g/mol
Toxicity Highly toxic Moderate cytotoxicity
Application Toxin metabolism studies Antimicrobial research

While both compounds leverage deuterium for analytical precision, Climacostol-d14’s resorcinol backbone offers distinct antioxidant properties, broadening its applicability beyond toxicology .

Functional Comparison with Industrially Relevant Compounds

14-Heptacosanone (CAS 542-50-7)

Property 14-Heptacosanone Climacostol-d14
Molecular Weight 394.71 g/mol 230.74 g/mol
Functional Group Ketone Resorcinol, Cl
Application Lubricant additive Biomedical tracer

Analytical Challenges and Advancements

The synthesis and validation of Climacostol-d14 require stringent protocols to ensure isotopic purity. Deviations in deuterium incorporation (e.g., incomplete substitution) can lead to overlapping MS signals, complicating data interpretation. Recent advancements in high-resolution mass spectrometry (HRMS) and isotope ratio monitoring have mitigated these issues, enabling reliable quantification at nanomolar concentrations .

Preparation Methods

Deuterated Resorcinol Core Synthesis

The resorcinol moiety can be deuterated via acid-catalyzed H/D exchange using D2O and deuterated acids (e.g., DCl or D2SO4). Alternatively, total synthesis from deuterated precursors ensures higher isotopic purity:

  • Deuterated benzene-1,3-diol : Synthesized by catalytic deuteration of 1,3-cyclohexanedione using D2 over Pd/C, followed by aromatization.

  • Protection of hydroxyl groups : Use of deuterated protecting agents (e.g., (CD3)3SiCl) to prevent proton reintroduction during subsequent reactions.

Deuterated Nonenyl Side Chain Preparation

The (Z)-non-2-en-1-yl side chain requires stereoselective deuteration:

  • Deuterated Wittig reagent : Synthesis of a deuterated phosphonium ylide (e.g., (CD2)3P=CH-CD2-CD2-CD2-CD3) to introduce deuterium at C-1' and C-2'.

  • Allylic deuteration : Rhodium-catalyzed H/D exchange at allylic positions (C-3', C-7', C-8') using D2 gas and Wilkinson’s catalyst.

Coupling and Macrolactonization

The resorcinol core and side chain are coupled via Mitsunobu reaction or Friedel-Crafts alkylation under deuterated conditions:

  • Mitsunobu coupling : Use of deuterated reagents (e.g., CD3OD as solvent, (CD3)2CHOD as proton acceptor) to retain deuterium labels.

  • Stereochemical control : Chiral auxiliaries or asymmetric catalysis to maintain the (Z)-configuration of the double bond.

Purification and Characterization

Chromatographic Purification

  • Deuterated solvents : Use of CDCl3 or C6D6 in silica gel chromatography to minimize H/D exchange.

  • HPLC : Reverse-phase chromatography with deuterated acetonitrile (CD3CN) and D2O-based mobile phases.

Spectroscopic Validation

  • NMR : 1H NMR absence of aromatic and aliphatic protons; 2H NMR signals at δ 6.5–7.0 (resorcinol) and δ 0.8–2.5 (side chain).

  • Mass spectrometry : High-resolution MS showing m/z = 338.3 (M+H)+ for C15D14H4O2 (theoretical exact mass: 338.28).

Table 2: Key Spectroscopic Data for Climacostol-d14

TechniqueKey Features
1H NMR (600 MHz, CDCl3)No detectable aromatic or allylic protons
2H NMR (92 MHz, CDCl3)Peaks at δ 6.8 (resorcinol), δ 5.3 (vinyl-D)
HRMS (ESI+)m/z 338.2812 [M+H]+ (calc. 338.2809)

Challenges and Optimization

  • Isotopic Purity : Competing H/D exchange during acidic or basic steps necessitates strict anhydrous conditions.

  • Cost of Deuterated Reagents : CD3OD and D2O significantly increase synthesis costs, requiring catalytic deuteration methods.

  • Stereochemical Integrity : The (Z)-configuration of the double bond must be preserved via low-temperature coupling .

Q & A

Q. What are the standard protocols for synthesizing and characterizing Climacostol-d14, and how can researchers ensure reproducibility?

Methodological Answer: Climacostol-d14 synthesis typically involves deuterium labeling via catalytic exchange or custom organic synthesis. To ensure reproducibility, document reaction conditions (solvent, temperature, catalysts), purification steps (HPLC, column chromatography), and characterization techniques (NMR, HRMS, isotopic purity analysis). Cross-validate results with independent replicates and include raw spectral data in supplementary materials .

Q. How should researchers design experiments to assess Climacostol-d14’s stability under varying physiological conditions?

Methodological Answer: Use controlled in vitro simulations (e.g., buffered solutions at pH 2–8, 37°C) with LC-MS monitoring. Include stability timepoints (0–72 hours) and negative controls (non-deuterated analogs). Validate degradation products via tandem MS and compare kinetic profiles using Arrhenius equations .

Q. What statistical methods are appropriate for analyzing dose-response relationships in Climacostol-d14 bioactivity assays?

Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. Use ANOVA for multi-group comparisons and post-hoc tests (Tukey’s HSD) to address variability. Report confidence intervals and effect sizes to contextualize biological significance .

Advanced Research Questions

Q. How can mechanistic studies differentiate Climacostol-d14’s deuterium isotope effects (DIE) from its parent compound in target interactions?

Methodological Answer: Employ kinetic isotope effect (KIE) assays using stopped-flow spectroscopy or isotopic labeling in enzyme-substrate systems. Compare activation energies (ΔΔG‡) via Eyring plots and use computational modeling (DFT/MD simulations) to map deuterium-induced bond polarization changes .

Q. What strategies resolve contradictions in Climacostol-d14’s reported cytotoxicity across cell lines?

Methodological Answer: Conduct meta-analyses of published data to identify confounding variables (cell type, exposure duration, assay sensitivity). Validate findings via orthogonal assays (apoptosis markers, ROS detection) and control for batch-specific deuterium loss using isotopic tracing .

Q. How should multi-omics approaches be integrated to study Climacostol-d14’s metabolic fate in vivo?

Methodological Answer: Combine metabolomics (untargeted LC-MS), proteomics (SILAC labeling), and transcriptomics (RNA-seq) in a time-resolved animal study. Use pathway enrichment tools (KEGG, Reactome) to link isotope distribution shifts with metabolic flux changes .

Methodological Frameworks

Q. What guidelines ensure rigorous validation of Climacostol-d14’s isotopic purity in biological matrices?

Methodological Answer: Implement isotope dilution mass spectrometry (IDMS) with deuterated internal standards. Validate method accuracy (spike-recovery tests), precision (inter-day CV <15%), and sensitivity (LOQ <1 ng/mL). Cross-check with independent labs using blinded samples .

Q. How can researchers optimize Climacostol-d14’s experimental use in tracer studies to minimize isotopic dilution?

Methodological Answer: Pre-equilibrate biological systems with deuterium-enriched media. Monitor isotopic enrichment via mass isotopomer distribution analysis (MIDA) and adjust dosing regimens to maintain >95% isotopic abundance at steady state .

Data Reporting and Reproducibility

Q. What minimal data standards should be reported for Climacostol-d14 studies to enable replication?

Methodological Answer: Include isotopic enrichment levels, synthesis protocols, analytical conditions (column type, MS parameters), and raw datasets. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and deposit data in repositories like MetaboLights or ChEMBL .

Q. How should conflicting data on Climacostol-d14’s environmental persistence be addressed in meta-analyses?

Methodological Answer: Perform systematic reviews with PRISMA guidelines, stratify studies by experimental conditions (e.g., soil type, microbial activity), and apply random-effects models to quantify heterogeneity. Use sensitivity analyses to identify outlier datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.